1-(2,2-Diethoxyethyl)-2,4-difluorobenzene

Descripción

Nomenclature and Chemical Identity

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the benzene ring and the diethoxyethyl side chain. The compound’s Chemical Abstracts Service (CAS) Registry Number is 1443342-21-9 , and its molecular formula is C₁₂H₁₆F₂O₂ , with a molecular weight of 230.25 g/mol . Alternative names include This compound and structural descriptors such as 2,4-difluoro-1-(2,2-diethoxyethyl)benzene.

Key identifiers include:

- SMILES :

CCOC(Cc1ccc(cc1F)F)OCC - InChI :

InChI=1S/C12H16F2O2/c1-3-15-12(16-4-2)7-9-5-6-10(13)8-11(9)14/h5-6,8,12H,3-4,7H2,1-2H3 - Canonical SMILES :

CCOC(Cc1ccc(cc1F)F)OCC

These identifiers underscore the compound’s hybrid aromatic-aliphatic structure, combining a fluorinated benzene core with an ethoxy-functionalized side chain.

Structural Features and Molecular Architecture

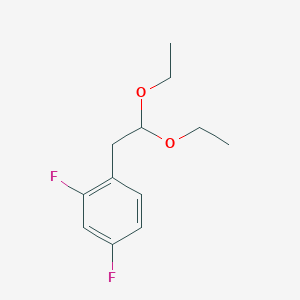

The molecule consists of a benzene ring with fluorine atoms at the ortho (C2) and para (C4) positions, and a 2,2-diethoxyethyl group (-CH₂-C(OEt)₂) at the remaining position (C1) (Figure 1). The fluorine atoms introduce significant electron-withdrawing effects ($$ \sigma_{\text{meta}} = 0.34 $$), polarizing the aromatic ring and enhancing its reactivity toward electrophilic substitution. The diethoxyethyl side chain contributes steric bulk and hydrophobicity , while the ethoxy groups (-OCH₂CH₃) enable hydrogen bonding and solubility in polar solvents.

Key Structural Parameters:

| Property | Value/Description | Source |

|---|---|---|

| C-F Bond Length | ~1.34 Å (typical for aryl fluorides) | |

| C-O Bond Length (Ethoxy) | ~1.43 Å | |

| Dihedral Angle (Side Chain) | ~60° relative to benzene plane |

The Van der Waals radius of fluorine (1.47 Å) minimizes steric clashes, allowing tight packing in crystalline phases. The diethoxyethyl group adopts a gauche conformation due to steric interactions between ethoxy oxygen atoms.

Position in Organo-Fluorine Chemistry

This compound belongs to the fluoroarene family (CHEBI:50888), characterized by direct carbon-fluorine bonds on aromatic systems. Unlike perfluorinated aromatics (e.g., hexafluorobenzene), this compound exemplifies selective fluorination , where fluorine atoms occupy specific positions to modulate electronic properties without full saturation. The diethoxyethyl group further classifies it as a fluorinated aromatic ether , a subgroup valued in medicinal chemistry for balancing lipophilicity and metabolic stability.

Comparatively, trifluoromethyl (-CF₃) and perfluoroalkyl groups dominate industrial applications, but mono- and di-fluorinated aromatics like this compound offer precise tuning of Hammett substituent constants ($$ \sigma_{\text{F}} = 0.06 $$), making them intermediates in agrochemicals and pharmaceuticals.

Historical Context of Fluoroaromatic Compounds

The synthesis of fluoroaromatics began with the Balz-Schiemann reaction (1927), which decomposes aryl diazonium tetrafluoroborates to yield aryl fluorides. For example, 1,2-difluorobenzene was synthesized via photochemical decomposition of 2-fluoroaniline-derived diazonium salts. Similarly, nucleophilic halogen exchange (e.g., Cl → F using KF) enabled scalable production of fluorobenzenes.

This compound likely derives from Friedel-Crafts alkylation or acetal protection strategies , where diethoxyethyl groups are introduced via electrophilic substitution. Modern advancements, such as continuous-flow photochemistry , have improved yields and purity by minimizing side reactions during fluorodediazoniation.

Historical Milestones:

- 1898 : Swarts demonstrates CF₃ group introduction via SbF₃.

- 1936 : Gottlieb reports Cl → F exchange in nitroaromatics.

- 2023 : Continuous-flow Balz-Schiemann reactions achieve >95% selectivity for difluorobenzenes.

These methods underscore the evolution of fluorination techniques from hazardous batch processes to safer, high-efficiency protocols.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-3-15-12(16-4-2)7-9-5-6-10(13)8-11(9)14/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANYTLJFPJHBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(C=C(C=C1)F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256636 | |

| Record name | Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443342-21-9 | |

| Record name | Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443342-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzaldehyde with diethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Catalyst: Acidic catalysts such as p-toluenesulfonic acid

Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium hydride in dimethylformamide

Major Products:

Oxidation: 2,4-difluorobenzoic acid

Reduction: 1-(2,2-diethoxyethyl)-2,4-difluorobenzyl alcohol

Substitution: Various substituted benzene derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The difluorobenzene ring is reactive due to the electron-withdrawing nature of the fluorine atoms, making it susceptible to nucleophilic attack.

- Esterification and Etherification : The diethoxyethyl group can engage in reactions that form esters or ethers, enhancing the compound's utility in synthetic pathways.

Table 1: Reactivity Overview

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Involves substitution of hydrogen atoms on the aromatic ring with electrophiles. |

| Esterification | Formation of esters through reaction with carboxylic acids. |

| Etherification | Reaction with alcohols to form ethers. |

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds with similar structures have shown promising biological properties:

- Pharmaceutical Potential : Difluorobenzene derivatives are often studied for their metabolic stability and bioactivity, which can be advantageous in drug development.

- Agrochemical Applications : The compound's structure may allow it to interact favorably with biological systems, suggesting potential uses in agrochemicals.

Research has indicated that difluorobenzene derivatives can exhibit antimicrobial properties. For instance, a study found that certain derivatives showed significant activity against resistant bacterial strains, indicating potential therapeutic applications.

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Solvent Properties : this compound can be utilized as a solvent for electrochemical studies due to its high dielectric constant and relative chemical inertness.

- Development of New Materials : Its reactivity can be exploited in the synthesis of new materials with tailored properties for specific applications.

Research Findings

Research on the structure-activity relationship (SAR) of similar compounds suggests that modifications to the difluorobenzene or diethoxyethyl groups can enhance biological activity and reactivity.

Table 2: Structure-Activity Relationship Insights

| Compound Modification | Effect on Activity |

|---|---|

| Addition of Halogen | Increased potency against biological targets. |

| Hydroxyl Group Addition | Improved solubility and bioavailability. |

| Alteration of Side Chains | Varied receptor affinity and selectivity. |

Mecanismo De Acción

The mechanism of action of 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Difluorobenzene Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The diethoxyethyl group in the target compound provides steric bulk and mild electron-donating effects, contrasting with sulfonyl or bromoethyl groups in analogs, which are stronger electron-withdrawing or leaving groups. This difference influences reactivity in nucleophilic substitutions or cross-coupling reactions .

- Fluorine Positioning: The 2,4-difluoro configuration enhances aromatic electrophilicity compared to mono-fluorinated derivatives (e.g., 1-(dimethoxymethyl)-2-fluorobenzene), making it more reactive in Friedel-Crafts acylations or Suzuki-Miyaura couplings .

Physicochemical Properties

- Solubility and Stability: The diethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 2,4-difluorotoluene. However, hydrolytic sensitivity of the acetal group limits its use in aqueous conditions, unlike sulfonated derivatives () .

- Thermal Stability: Fluorine atoms improve thermal stability, as seen in 4-(difluoromethyl)-2-fluoro-1-methylbenzene (), which is stable up to 200°C. The diethoxyethyl group may reduce thermal stability slightly due to ether cleavage risks .

Pharmacological Relevance

- For example, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol () is structurally related to fluconazole, a frontline antifungal drug .

Actividad Biológica

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a difluorobenzene moiety and an ethoxyethyl side chain, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

- Molecular Formula : C12H15F2O2

- CAS Number : 1443342-21-9

- IUPAC Name : this compound

The presence of fluorine atoms in the benzene ring can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The difluorobenzene structure may facilitate binding through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Biological Activity Overview

Research on similar compounds suggests that the incorporation of fluorine can significantly alter biological activity. Fluorinated compounds often exhibit enhanced potency and selectivity due to their unique electronic properties.

Potential Biological Activities:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.

- Neuroprotective Effects : There is evidence that fluorinated compounds can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

- Antimicrobial Properties : Some fluorinated benzene derivatives have demonstrated antimicrobial activity, making them candidates for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds:

- A study on fluorinated benzothiadiazines indicated that modifications at the 4-position could enhance cognitive function by acting as positive allosteric modulators of AMPA receptors . This suggests that similar modifications in this compound might yield beneficial effects on cognitive performance.

- Research into difluoromethylated compounds has shown that they often exhibit increased metabolic stability and reduced toxicity compared to their non-fluorinated counterparts . This is particularly relevant for drug development as it may lead to longer-lasting therapeutic effects.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place away from oxidizing agents. Store in amber glass bottles under inert gas (N₂/Ar) to prevent degradation.

- Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste facilities .

How does the electronic effect of the diethoxyethyl group influence the reactivity of the difluorobenzene ring?

Advanced Research Question

The diethoxyethyl group acts as an electron-donating substituent via resonance, activating the benzene ring toward electrophilic substitution. This can be studied through:

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution.

- Experimental Probes : Competitive nitration or bromination reactions to compare regioselectivity with unsubstituted 2,4-difluorobenzene.

- Contradictions : If unexpected reactivity is observed (e.g., meta-substitution), steric hindrance from the diethoxyethyl group may override electronic effects, requiring revised mechanistic models .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT or resazurin assays using mammalian cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values.

- Mechanistic Studies : Fluorescence polarization to evaluate binding affinity to target proteins (e.g., kinases or GPCRs). Include positive controls (e.g., known inhibitors) and statistical validation (p < 0.05) .

How can conflicting data on reaction yields or biological outcomes be systematically analyzed?

Advanced Research Question

- Yield Discrepancies : Compare solvent polarity, catalyst loading, and temperature across studies. Use Design of Experiments (DoE) to identify critical factors.

- Biological Contradictions : Validate assay conditions (e.g., cell passage number, incubation time). Perform dose-response curves in triplicate and apply ANOVA to assess reproducibility.

- Case Study : If one study reports antimicrobial activity (MIC = 10 µM) while another shows no effect, re-test under identical conditions, controlling for pH, inoculum size, and solvent (e.g., DMSO vs. aqueous) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.